molecular formula C10H12O5S B14765180 Methyl 4-Methoxy-3-(methylsulfonyl)benzoate

Methyl 4-Methoxy-3-(methylsulfonyl)benzoate

Cat. No.: B14765180
M. Wt: 244.27 g/mol
InChI Key: BEPRGQACKBJTAW-UHFFFAOYSA-N
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Description

Methyl 4-Methoxy-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O5S It is a derivative of benzoic acid, characterized by the presence of methoxy and methylsulfonyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Methoxy-3-(methylsulfonyl)benzoate typically involves the esterification of 4-methoxy-3-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Methoxy-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-Methoxy-3-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Methoxy-3-(methylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Methoxy-3-(methylsulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

methyl 4-methoxy-3-methylsulfonylbenzoate

InChI

InChI=1S/C10H12O5S/c1-14-8-5-4-7(10(11)15-2)6-9(8)16(3,12)13/h4-6H,1-3H3

InChI Key

BEPRGQACKBJTAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C

Origin of Product

United States

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